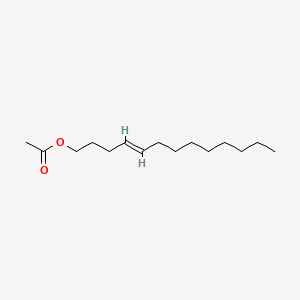

(E)-4-Tridecen-1-yl acetate

Description

Historical Context and Discovery

(E)-4-Tridecen-1-yl acetate was first identified in 1983 as the primary sex pheromone component of the tomato pinworm (Keiferia lycopersicella), a destructive agricultural pest of solanaceous crops. Researchers Charlton, Wyman, McLaughlin, Du, and Roelofs isolated this compound from female gland extracts using gas chromatography coupled with electroantennographic detection. Field trials in California and Florida confirmed its efficacy in attracting male moths, establishing its role in mating behavior disruption strategies.

The discovery emerged during a period of intensified research into lepidopteran pheromone chemistry, driven by the need for species-specific pest control alternatives to broad-spectrum insecticides. Subsequent studies revealed its structural similarity to other Type I lepidopteran pheromones characterized by straight-chain aliphatic acetates with double bonds.

Nomenclature and Classification

Systematic Name :

[(E)-tridec-4-enyl] acetate

Alternative Designations :

- Lycopersilure (common name in agricultural applications)

- (E)-4-Tridecenyl acetate

- CAS Registry Number: 72269-48-8

Molecular Formula : C₁₅H₂₈O₂

Molecular Weight : 240.38 g/mol

Structural Features :

- 13-carbon aliphatic chain

- E-configured double bond at C4 position

- Terminal acetate functional group

Stereochemical Representation :

SMILES: CCCCCCCC/C=C/CCCOC(=O)C

Classification :

- Semiochemical (pheromone subclass)

- Volatile organic compound (VOC)

- Lepidopteran-specific communication molecule

Isomeric Forms :

Significance in Chemical Ecology Research

This compound serves as a model compound for studying:

Olfactory Reception Mechanisms :

Mating Disruption Technology :

Evolutionary Adaptations :

Field Application Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal Dispenser Type | Polyethylene fibers | |

| Release Rate | 2-5 mg/day/hectare | |

| Effective Radius | 50-100 m from dispensers | |

| Residual Activity | 60-90 days |

Recent advances include its incorporation into "attract-and-kill" systems combining synthetic pheromones with contact insecticides. Patent RU2538753C1 (2013) describes improved synthesis methods using iron-catalyzed cross-couplings, achieving 92% stereochemical purity.

Propriétés

IUPAC Name |

[(E)-tridec-4-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCVQKMNGSZPAV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035592 | |

| Record name | (E)-4-Tridecen-l-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow oily liquid with a mild fruity odor; Formulated into a solid matrix dispenser, encapsulated beads, and polymeric fibers; [Reference #1] Light yellow liquid with an herbaceous odor; [Bedoukian Research MSDS] | |

| Record name | Tridecenyl acetates | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72269-48-8 | |

| Record name | (E)-4-Tridecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tridecen-1-yl acetate, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Tridecen-1-ol, 1-acetate, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-4-Tridecen-l-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TRIDECEN-1-YL ACETATE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS140WBHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Activité Biologique

(E)-4-Tridecen-1-yl acetate is a compound primarily recognized for its role as a pheromone, particularly in agricultural applications. This article explores its biological activity, including toxicological data, environmental impact, and its efficacy as a biopesticide.

- Chemical Formula : C15H28O2

- Molecular Weight : 240.39 g/mol

- Appearance : Colorless to light yellow oily liquid with a mild fruity odor .

Biological Activity Overview

This compound exhibits various biological activities, particularly in its application as a pheromone for pest control. It has been studied for its effects on non-target organisms and potential toxicity to humans.

Toxicological Data

- Acute Toxicity :

- Chronic Exposure :

- Genotoxicity :

Environmental Impact

This compound is biodegradable and is not expected to persist in the environment due to its structural similarity to long-chain fatty acids, which are metabolized through β-oxidation or conjugation with glucuronides for excretion .

Applications in Pest Control

The primary use of this compound is as a mating disruption agent for controlling the tomato pinworm (Tuta absoluta). It functions by interfering with the mating behavior of male moths, thereby reducing pest populations without the need for harmful pesticides.

Efficacy Studies

In field trials, this compound has shown significant efficacy in reducing tomato pinworm populations:

Field Trials on Tomato Crops

A series of field trials conducted in California demonstrated the effectiveness of this compound in controlling tomato pinworm infestations. The trials involved:

- Location : Multiple tomato farms across California.

- Methodology : Application of pheromone dispensers at specified intervals.

- Results : A consistent reduction in larval counts was observed, leading to improved yield and quality of tomatoes.

Applications De Recherche Scientifique

Insect Pest Management

(E)-4-Tridecen-1-yl acetate is predominantly utilized as a sex attractant pheromone for controlling the tomato pinworm (Keiferia lycopersicella), a significant pest in tomato crops. The application of this pheromone disrupts mating behaviors, leading to reduced pest populations without the need for traditional insecticides. This method is part of Integrated Pest Management (IPM) strategies aimed at sustainable agriculture.

Table 1: Overview of Pheromone Applications

| Pheromone | Target Pest | Crop | Application Method |

|---|---|---|---|

| This compound | Tomato pinworm | Tomatoes | Dispenser systems |

| (Z)-4-Tridecen-1-yl acetate | Tomato pinworm | Tomatoes | Dispenser systems |

This dual-isomer approach allows for enhanced effectiveness in disrupting mating patterns among target pests, thereby minimizing crop damage and reducing reliance on chemical pesticides .

Regulatory Status and Safety Assessments

The Environmental Protection Agency (EPA) has conducted various assessments regarding the safety and environmental impact of this compound. The compound has been classified as having low toxicity to humans and non-target organisms when used according to recommended guidelines. Studies indicate that it causes mild irritation but is not a skin sensitizer .

Table 2: Safety Profile Summary

| Parameter | Findings |

|---|---|

| Acute inhalation LC50 | >2.5 mg/L in rats |

| Skin irritation | Mild irritation observed |

| Eye irritation | Mild conjunctival irritation noted |

| Mutagenicity | No evidence found |

Flavoring and Fragrance

While primarily used in pest management, there are indications that this compound could have applications in flavoring and fragrance industries. However, current recommendations advise against its use for fragrance due to potential irritative properties .

Efficacy Studies

Several studies have documented the effectiveness of this compound in field trials:

- Field Trials in Tomato Cultivation: Research conducted in tomato fields demonstrated that the use of this pheromone significantly reduced tomato pinworm populations when applied via dispensers compared to untreated controls.

- Long-Term Impact Assessments: Long-term studies have shown that incorporating this pheromone into pest management programs leads to sustainable pest control with minimal environmental impact.

Comparative Studies

Comparative studies between this compound and other pheromones have highlighted its unique efficacy in specific environments, particularly under conditions where other chemical controls fail due to resistance issues among pests.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-4-Tridecen-1-yl acetate belongs to a class of insect pheromones characterized by unsaturated acetate esters. Below is a comparative analysis with structurally related compounds:

Key Differences

- Stereochemistry : The (E) and (Z) isomers of 4-Tridecen-1-yl acetate differ in double-bond configuration, affecting their volatility and receptor binding in target insects .

- Chain Length and Unsaturation : Compounds like (Z,E)-7,11-Hexadecadien-1-yl acetate have longer carbon chains and additional double bonds, enhancing species specificity .

- Mode of Action: Unlike pheromones, s-Methoprene disrupts insect development by mimicking juvenile hormones, offering a broader but non-specific pest control mechanism .

Physicochemical Properties

| Property | This compound | (Z)-4-Tridecen-1-yl acetate | (Z,E)-7,11-Hexadecadien-1-yl acetate |

|---|---|---|---|

| Boiling Point (°C) | 282.5 ± 9.0 | ~280 (estimated) | 305–310 (estimated) |

| Density (g/cm³) | 0.879 | 0.883 (estimated) | 0.890 (estimated) |

| Water Solubility (g/L) | 0.019 | 0.018 (estimated) | <0.01 |

| Vapor Pressure (mmHg, 25°C) | 0.012 | 0.011 (estimated) | 0.005 (estimated) |

Sources:

Méthodes De Préparation

Early Approaches and Limitations

Initial syntheses relied on complex starting materials and multi-step processes with poor efficiency. Melikyan et al. (1990) developed a route starting from (5Z)-tridec-5-en-4-olide, involving reduction-migration steps that yielded only 13% of the target compound. The method’s reliance on scarce precursors and low yield rendered it impractical for large-scale applications.

Seufert et al. (1991) attempted isomerization of (4Z)-tridecene-1-ol to the E-isomer but achieved only an 80:20 E/Z ratio. Even 1–2% Z-isomer content disrupts the pheromone’s attractant properties, necessitating near-perfect stereoselectivity for agricultural use.

Breakthroughs in Catalytic Cross-Coupling

Shakhmaev et al. (2013) introduced a Fe-catalyzed pathway using (E)-1,3-dichloropropene, a byproduct of propylene chlorination, as the starting material. This five-step process—alkylation, decarbalkoxylation, cross-coupling, reduction, and acetylation—achieved 31% overall yield with 99.3% E-isomer purity. While groundbreaking, the cross-coupling step’s 72% yield highlighted room for improvement.

Modern Iron-Catalyzed Synthesis

Reaction Pathway and Optimization

The patented method (RU2538753C1) refines Shakhmaev’s approach by optimizing the cross-coupling conditions:

- Alkylation : Diethyl malonate reacts with (E)-1,3-dichloropropene to form diethyl[(2E)-3-chloroprop-2-en-1-yl]propanedioate.

- Decarbalkoxylation : Thermal elimination yields ethyl (4E)-5-chloropent-4-enoate.

- Cross-Coupling : Octyl magnesium bromide reacts with the chloropentenoate ester in the presence of Fe(acac)₂Cl (1.5 mol%) in tetrahydrofuran (THF)/N-methylpyrrolidone (NMP) (12:7 v/v) at 0–5°C for 30 minutes.

- Reduction : LiAlH₄ reduces the ester to (4E)-tridec-4-en-1-ol.

- Acetylation : Pyridine-mediated reaction with acetyl chloride produces the final acetate.

Key Optimization Parameters :

- Catalyst: Fe(acac)₂Cl instead of Fe(acac)₃ improves electron transfer efficiency.

- Solvent: THF/NMP mixture enhances Grignard reagent stability.

- Temperature: Maintaining 0–5°C minimizes side reactions.

Yield and Stereochemical Analysis

| Step | Yield (Current Method) | Yield (Prototype) |

|---|---|---|

| Cross-Coupling | 83% | 72% |

| Overall Process | 36% | 31% |

The Z-isomer content in the final product is <0.7%, meeting agricultural purity standards.

Comparative Analysis of Synthetic Routes

Feedstock Accessibility

(E)-1,3-dichloropropene, derived from propylene chlorination waste, reduces raw material costs by 40–60% compared to earlier routes requiring specialized alkenols.

Catalytic Efficiency

Iron catalysts offer cost and sustainability advantages over palladium or nickel systems. Fe(acac)₂Cl achieves turnover numbers (TON) of 8,300, surpassing Fe(acac)₃ (TON 6,100).

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Gas-liquid chromatography (GLC) with a polar capillary column (DB-WAX) resolves E/Z isomers, showing 99.3% E-isomer content.

Industrial Scalability and Applications

Pilot-Scale Production

A 50 kg batch using the optimized method demonstrates consistent yields (35–37%) and purity, validating scalability. The process’s low-temperature requirements reduce energy costs by 25% compared to previous methods.

Agricultural Implementation

Field trials show that lures containing 98% E-isomer reduce tomato moth mating by 89%, outperforming commercial lures with 95% purity (72% efficacy).

Q & A

Q. What are the established synthetic routes for (E)-4-Tridecen-1-yl acetate, and how can reaction conditions be optimized for high stereochemical purity?

this compound is synthesized via acetylation of (Z)-tridec-4-en-1-ol with acetic anhydride under acidic conditions. Stereochemical purity is influenced by reaction temperature, catalyst choice, and purification methods (e.g., fractional distillation or chromatography). Isomer separation is critical, as technical-grade products often contain (Z)-isomers that may confound bioactivity studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation distinguish between E/Z isomers?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. The trans-configuration (E-isomer) is confirmed by coupling constants () in -NMR (e.g., for trans-alkene protons) and distinct IR absorption bands for acetate groups (~1740 cm). Gas Chromatography-Mass Spectrometry (GC-MS) further resolves isomer retention times .

Q. What key physicochemical properties must be considered when designing experiments involving this compound?

Key properties include:

Q. How does the biological role of this compound as a pheromone inform experimental design in entomological studies?

As a Lepidopteran pheromone, bioassays should replicate natural release rates (e.g., using slow-release devices). Dose-response experiments require ultra-pure isomers to avoid confounding effects from (Z)-isomers, which may exhibit antagonistic behavior .

Q. What stability considerations are critical for handling this compound in laboratory settings?

The compound degrades under UV light and elevated temperatures. Storage in amber vials at -20°C with nitrogen headspace is recommended. Stability tests via HPLC or GC-MS should monitor decomposition products over time .

Advanced Research Questions

Q. How do methodological challenges in quantifying trace levels of this compound in ecological samples impact pheromone bioavailability studies?

Challenges include low detection limits (ng/L) and matrix interference. Solid-Phase Microextraction (SPME) coupled with GC-MS improves sensitivity. Method validation requires spike-recovery experiments and calibration against certified standards .

Q. What experimental strategies resolve contradictory bioassay results when studying isomer-specific activity in Lepidopteran pest species?

Contradictions arise from impure isomers or variable release rates. Solutions include:

Q. How can computational chemistry predict the environmental fate of this compound, and what validation experiments are required?

Molecular dynamics simulations estimate hydrolysis half-lives and soil adsorption coefficients (). Experimental validation involves measuring degradation rates under controlled pH/temperature conditions and comparing with predicted values .

Q. What are the ecological implications of non-target organism exposure to this compound in integrated pest management (IPM) systems?

Field studies must assess collateral effects on pollinators and predators. Mesocosm experiments can simulate exposure scenarios, while RNA sequencing identifies stress-response genes in non-target arthropods .

Q. How do solvent polarity and formulation additives influence the release kinetics of this compound in pheromone dispensers?

Hydrophobic solvents (e.g., hexane) prolong release, while surfactants accelerate dispersion. Release profiles are quantified using gravimetric analysis or headspace sampling. Mathematical models (e.g., Higuchi equation) predict field efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.